Cas no 220714-72-7 (5-Chloro-3-fluoro-2-methylaminopyridine)

5-Chloro-3-fluoro-2-methylaminopyridine is a halogenated pyridine derivative with a methylamino substituent, offering versatile reactivity for pharmaceutical and agrochemical applications. Its chloro and fluoro groups enhance electrophilic properties, facilitating selective substitution reactions, while the methylamino group provides a nucleophilic site for further functionalization. The compound's structural features make it a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its stability under standard conditions and compatibility with common organic solvents ensure ease of handling in synthetic workflows. The presence of multiple reactive sites allows for tailored modifications, supporting diverse research and industrial applications.
5-Chloro-3-fluoro-2-methylaminopyridine structure
220714-72-7 structure
Product Name:5-Chloro-3-fluoro-2-methylaminopyridine
CAS No:220714-72-7
MF:C6H6ClFN2
MW:160.576643466949
MDL:MFCD09878437
CID:850824
PubChem ID:10773268
Update Time:2025-06-12

5-Chloro-3-fluoro-2-methylaminopyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-3-fluoro-N-methylpyridin-2-amine
    • 5-Chloro-3-fluoro-2-methylaminopyridine
    • PC3655
    • 5-Chloro-3-Fluoro-N-Methyl-2-Pyridinamine
    • DTXSID10444618
    • G83249
    • SCHEMBL21847399
    • 5-Chloro-3-fluoro-2-(methylamino)pyridine
    • MFCD09878437
    • AKOS006344239
    • SB52722
    • BS-25421
    • EN300-2970677
    • 220714-72-7
    • MDL: MFCD09878437
    • Inchi: 1S/C6H6ClFN2/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,1H3,(H,9,10)
    • InChI Key: UIKWYOPZQKVGKD-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C(=C1)F)NC

Computed Properties

  • Exact Mass: 160.02000
  • Monoisotopic Mass: 160.0203541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 221.8±40.0 °C at 760 mmHg
  • Flash Point: 87.9±27.3 °C
  • PSA: 24.92000
  • LogP: 1.98880
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

5-Chloro-3-fluoro-2-methylaminopyridine Security Information

5-Chloro-3-fluoro-2-methylaminopyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Chloro-3-fluoro-2-methylaminopyridine Suppliers

Amadis Chemical Company Limited
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(CAS:220714-72-7)5-Chloro-3-fluoro-2-methylaminopyridine
Order Number:A878756
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:58
Price ($):461.0
Email:sales@amadischem.com

5-Chloro-3-fluoro-2-methylaminopyridine Related Literature

Additional information on 5-Chloro-3-fluoro-2-methylaminopyridine

Professional Introduction to 5-Chloro-3-fluoro-2-methylaminopyridine (CAS No: 220714-72-7)

5-Chloro-3-fluoro-2-methylaminopyridine, identified by its CAS number 220714-72-7, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic amine features a pyridine core substituted with a chlorine atom at the 5-position, a fluorine atom at the 3-position, and a methylamine group at the 2-position. These structural attributes make it a versatile intermediate in the synthesis of various biologically active molecules.

The compound's unique structural configuration imparts distinct chemical properties that are highly valuable in medicinal chemistry. The presence of both electron-withdrawing and electron-donating groups allows for diverse functionalization, enabling the development of novel pharmacophores. Recent advancements in synthetic methodologies have enhanced the accessibility of this compound, facilitating its incorporation into complex molecular architectures.

In the context of modern drug discovery, 5-Chloro-3-fluoro-2-methylaminopyridine has garnered attention for its potential applications in the design of small-molecule inhibitors targeting various therapeutic pathways. For instance, studies have highlighted its utility in the synthesis of kinase inhibitors, where the pyridine scaffold serves as a privileged structure. The fluorine substituent, in particular, has been shown to improve metabolic stability and binding affinity, key factors in drug development.

Recent research has also explored the role of this compound in developing antiviral agents. The structural features of 5-Chloro-3-fluoro-2-methylaminopyridine allow for interactions with viral proteases and polymerases, making it a promising candidate for inhibiting viral replication. Preliminary studies have demonstrated its efficacy in disrupting key viral enzymes, suggesting potential therapeutic applications against emerging infectious diseases.

The pharmaceutical industry has been particularly interested in leveraging this compound for its role in central nervous system (CNS) drug development. The pyridine ring's ability to cross the blood-brain barrier and its interaction with neurotransmitter receptors make it an ideal candidate for neuroactive compounds. Researchers are investigating its derivatives as potential treatments for neurological disorders, including Alzheimer's disease and Parkinson's disease.

Moreover, 5-Chloro-3-fluoro-2-methylaminopyridine has found applications in oncology research. Its structural framework is conducive to designing inhibitors of tyrosine kinases and other enzymes involved in cancer cell proliferation. The chlorine and fluorine substituents enhance binding affinity to target proteins, making it a valuable building block for antitumor agents. Several preclinical studies have shown promising results in reducing tumor growth and inhibiting metastasis.

The synthesis of 5-Chloro-3-fluoro-2-methylaminopyridine involves multi-step organic reactions that require precise control over reaction conditions. Advanced catalytic systems have been developed to optimize yield and purity, ensuring that researchers can obtain high-quality material for their studies. The growing demand for this compound has spurred innovation in synthetic chemistry, leading to more efficient and sustainable production methods.

In conclusion, 5-Chloro-3-fluoro-2-methylaminopyridine (CAS No: 220714-72-7) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features make it a valuable intermediate for developing drugs targeting various diseases, including cancer, viral infections, and neurological disorders. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:220714-72-7)5-Chloro-3-fluoro-2-methylaminopyridine
A878756
Purity:99%
Quantity:100g
Price ($):461.0
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